

conditions for removing the Mmt group while other protecting groups are intact

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Compound of Interest

Compound Name: Fmoc-S-4-methoxytrityl-L-cysteine

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Application Notes and Protocols: Selective Removal of the Mmt Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxytrityl (Mmt) group is a valuable acid-labile protecting group frequently employed in the synthesis of complex organic molecules, particularly in solid-phase peptide synthesis (SPPS). Its heightened acid sensitivity compared to other trityl-based protecting groups like trityl (Trt) and 4-methyltrityl (Mtt) allows for its selective removal under very mild acidic conditions. This orthogonality is crucial for synthetic strategies that require the specific deprotection of one functional group while others, including acid-sensitive groups like tert-butoxycarbonyl (Boc) and tert-butyl (tBu) ethers, remain intact.[1][2][3]

These application notes provide detailed protocols for the selective removal of the Mmt group from amines and thiols, particularly in the context of on-resin peptide modification. The conditions outlined are designed to ensure high-yield deprotection of the Mmt group while preserving the integrity of other protecting groups and the solid support linkage.

Principle of Orthogonal Deprotection

Orthogonal protection is a strategy in chemical synthesis that allows for the deprotection of one functional group without affecting others in the molecule.[2] The selective removal of the Mmt



group is a prime example of this principle. The Mmt group is significantly more labile to acid than other common protecting groups used in Fmoc-based SPPS, such as Boc and tBu.[1][3] This difference in acid lability enables the use of very dilute acid to cleave the Mmt group, leaving more robust acid-sensitive groups untouched.

The general order of acid lability for common trityl-based protecting groups is: Trt < Mtt < Mmt. [4] This allows for a tiered deprotection strategy where the Mmt group can be removed first, followed by Mtt and then Trt with increasing acid concentrations.

Experimental Protocols Materials and Reagents

- Resin-bound peptide or substrate: Containing an Mmt-protected functional group (e.g., Lys(Mmt), Cys(Mmt)).
- Dichloromethane (DCM): Anhydrous, peptide synthesis grade.
- Trifluoroacetic acid (TFA): Reagent grade.
- Triisopropylsilane (TIS) or Triethylsilane (TES): As carbocation scavengers.[5]
- N,N-Dimethylformamide (DMF): Peptide synthesis grade.
- Methanol (MeOH): Reagent grade.
- N,N-Diisopropylethylamine (DIPEA): Reagent grade.
- Hexafluoroisopropanol (HFIP): Reagent grade.
- Trifluoroethanol (TFE): Reagent grade.
- Acetic acid (AcOH): Reagent grade.
- Hydroxybenzotriazole (HOBt): Reagent grade.
- Solid-phase synthesis vessel.
- Shaker or vortex mixer.





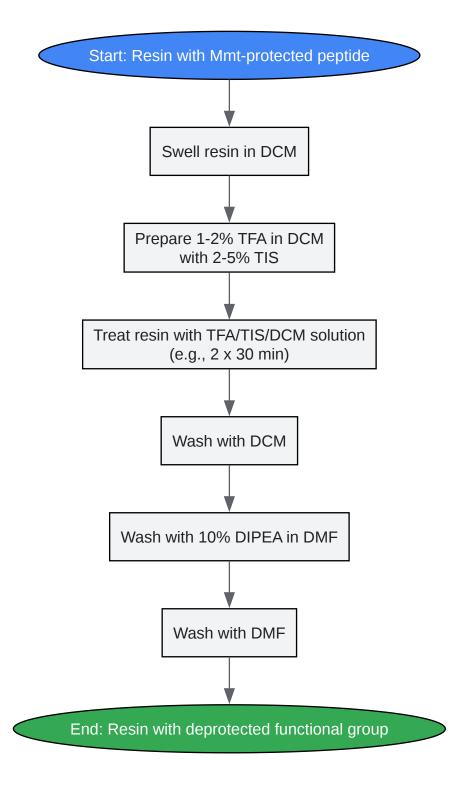
• Filtration apparatus.

Protocol 1: Standard Mmt Deprotection using Dilute TFA

This is the most common and reliable method for the selective removal of the Mmt group.

Workflow Diagram:





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Caption: Workflow for selective Mmt deprotection using dilute TFA.

Procedure:



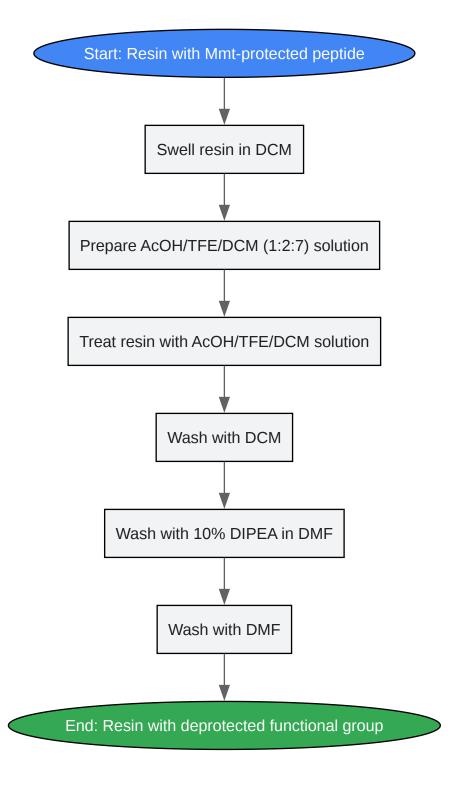
- Swell the Mmt-protected peptidyl-resin in dichloromethane (DCM) for 30 minutes.
- Drain the DCM.
- Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (TIS) in DCM.[6]
- Add the TFA/TIS/DCM solution to the resin (approximately 10 mL per gram of resin) and shake gently at room temperature for 30 minutes.
- Drain the solution. A yellowish-orange color in the solution indicates the presence of the cleaved Mmt cation.
- Repeat the treatment with the TFA/TIS/DCM solution for another 30 minutes to ensure complete deprotection.[6]
- Filter the resin and wash thoroughly with DCM (3 x 10 mL) to remove the cleaved Mmt cations and residual acid.[1]
- Wash the resin with methanol (MeOH) (2 x 10 mL).[6]
- Neutralize the resin by washing with a solution of 10% N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) (2 x 10 mL).[1]
- Wash the resin thoroughly with DMF (3 x 10 mL).
- The resin is now ready for the next synthetic step.

Protocol 2: Milder Mmt Deprotection using Acetic Acid

For substrates that are particularly sensitive to even dilute TFA, a milder acidic condition can be employed. This method is particularly effective on hydrophobic resins.[7]

Workflow Diagram:





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Caption: Workflow for milder Mmt deprotection using acetic acid.

Procedure:



- Swell the Mmt-protected peptidyl-resin in DCM for 30 minutes.
- Drain the DCM.
- Prepare a solution of acetic acid (AcOH), trifluoroethanol (TFE), and DCM in a 1:2:7 ratio.
- Add the AcOH/TFE/DCM solution to the resin and shake at room temperature. Monitor the reaction for completion.
- Once the deprotection is complete, filter the resin and wash thoroughly with DCM (3 x 10 mL).
- Neutralize the resin by washing with a solution of 10% DIPEA in DMF (2 x 10 mL).
- Wash the resin thoroughly with DMF (3 x 10 mL).

Protocol 3: Alternative Mmt Deprotection using HOBt

An even milder, non-TFA based method involves the use of HOBt.

Procedure:

- Swell the Mmt-protected peptidyl-resin in DCM.
- Prepare a solution of 0.6 M HOBt in DCM/TFE (1:1).
- Add the HOBt solution to the resin and shake at room temperature until deprotection is complete.
- Filter the resin and wash with DCM (3 x 10 mL).
- Wash with DMF (3 x 10 mL).

Data Presentation

The following table summarizes the conditions for the selective removal of the Mmt group and the stability of other common protecting groups under these conditions.

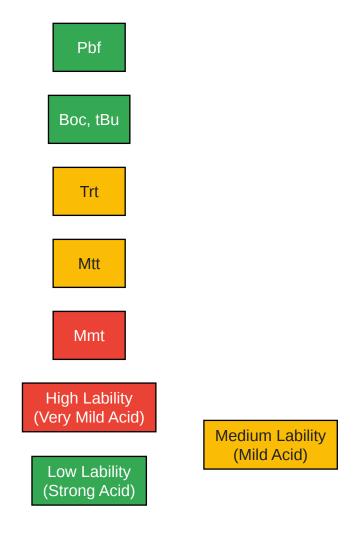


Deprotecti on Reagent	Typical Concentra tion	Scavenge r	Reaction Time	Stable Protecting Groups	Labile Protecting Groups	Reference (s)
Trifluoroac etic acid (TFA) in Dichlorome thane (DCM)	1-2%	2-5% TIS or TES	2 x 30 min	Boc, tBu, Trt, Pbf, Fmoc	Mmt	[5][6]
Acetic acid (AcOH)/Trif luoroethan ol (TFE)/DCM	1:2:7 (v/v/v)	-	Variable	Boc, tBu, Trt, Pbf, Fmoc	Mmt	[7]
Hydroxybe nzotriazole (HOBt) in DCM/TFE	0.6 M	-	Variable	Boc, tBu, Trt, Pbf, Fmoc	Mmt	

Logical Relationships in Orthogonal Protection

The following diagram illustrates the hierarchical acid lability of various protecting groups, which forms the basis for the selective deprotection of Mmt.





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Caption: Relative acid lability of common protecting groups.

Conclusion

The selective removal of the Mmt protecting group is a robust and reliable procedure that is essential for advanced synthetic strategies, particularly in peptide chemistry. The protocols described herein, especially the use of dilute TFA with a scavenger, provide a high degree of selectivity, allowing for the deprotection of the Mmt group while leaving other acid-sensitive protecting groups intact. The choice of the specific deprotection method will depend on the nature of the substrate and the other functional groups present in the molecule. Careful execution of these protocols will enable researchers to successfully perform selective on-resin modifications and synthesize complex target molecules with high purity and yield.



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